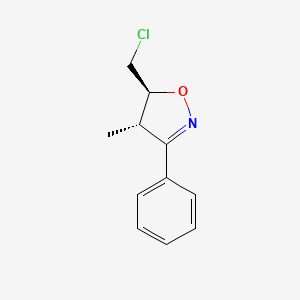

Trans-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole

Description

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

(4S,5S)-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C11H12ClNO/c1-8-10(7-12)14-13-11(8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1 |

InChI Key |

XMSFCEWGLGSZMH-PSASIEDQSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](ON=C1C2=CC=CC=C2)CCl |

Canonical SMILES |

CC1C(ON=C1C2=CC=CC=C2)CCl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Hydroxylaminoalkyl Furan Oxidation

A prominent method involves the asymmetric synthesis of 3,5-disubstituted isoxazolines through oxidation of hydroxylaminoalkyl furan intermediates. The process includes:

- Preparation of hydroxylaminoalkyl furan from 2-methylfuran via ring opening of (S)-epichlorohydrin.

- Installation of the hydroxylamino group.

- Oxidation to an α,β-unsaturated dione intermediate using N-bromosuccinimide (NBS).

- Cyclization in the presence of catalytic p-toluenesulfonic acid (p-TSA) to form the isoxazoline ring.

This method yields isoxazolines functionalized with carboxylic acid, aldehyde, and alcohol groups, allowing further derivatization.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ring opening of 2-methylfuran with (S)-epichlorohydrin | n-BuLi, BF3·OEt2, THF, −78 °C to rt | Not specified | Formation of chlorohydrin intermediate |

| Oxidation to α,β-unsaturated dione | NBS, NaHCO3, NaOAc, THF/H2O, 0 °C to rt | Not specified | Key intermediate for cyclization |

| Cyclization to isoxazoline | p-TSA catalytic, solvent | Not specified | Formation of 4,5-dihydroisoxazole ring |

Halogenoxime and Alkene Cycloaddition Approach

Another approach involves the reaction of chloroximes with alkenes under basic conditions to form 5-chloromethyl-substituted isoxazoles. For example:

Functional Group Transformations on Isoxazoline Intermediates

Post-cyclization modifications are crucial for installing the chloromethyl group and other functionalities:

- Conversion of isoxazoline carboxylic acids to methyl esters using methanol and thionyl chloride (SOCl2).

- Nucleophilic substitution at the chloromethyl site with sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at 60 °C to afford azido derivatives.

- Oxidation of isoxazoline intermediates to aldehydes using ruthenium chloride (RuCl3·xH2O) and sodium periodate (NaIO4) in biphasic solvent mixtures.

These transformations enable the synthesis of trans-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole with high stereochemical control and functional group diversity.

Representative Experimental Data

Mechanistic Insights and Stereochemical Considerations

- The ring closure to form the isoxazoline ring is acid-catalyzed and proceeds via nucleophilic attack of the hydroxylamine nitrogen on the α,β-unsaturated carbonyl intermediate.

- The chloromethyl substituent is introduced either by direct substitution on chlorohydrin intermediates or by halogenation steps using NBS.

- The stereochemistry at the 4,5-positions is controlled by the chiral starting materials (e.g., (S)-epichlorohydrin) and reaction conditions, favoring the trans isomer.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Trans-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazoles.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds within the dihydroisoxazole family, including trans-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole. Research indicates that derivatives of this compound can effectively modulate inflammatory pathways.

Case Study: In Vitro and In Vivo Studies

A notable study assessed the efficacy of a related compound, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC), demonstrating its ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The findings suggested that DIC inhibited COX-2 expression and subsequently reduced PGE2 production, indicating a strong anti-inflammatory effect .

In vivo experiments showed that DIC could inhibit neutrophil migration in mouse models of peritonitis, further supporting the compound's potential as an anti-inflammatory agent .

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical pathways. The methodology often involves the use of halogenated oximes and alkenes to construct the isoxazole framework.

Synthesis Overview

The general synthetic approach includes:

- Starting Materials : Halogenated oximes and substituted alkenes.

- Reagents : Acidic catalysts or bases may be employed depending on the specific reaction conditions.

- Reaction Conditions : Temperature and solvent choice can significantly affect yield and selectivity.

This synthetic versatility allows for the modification of functional groups on the isoxazole ring, which can tailor the compound's pharmacological properties.

Pharmacological Activities

Beyond anti-inflammatory effects, this compound may exhibit various pharmacological activities that warrant further investigation.

Potential Applications

- Antibacterial Activity : Similar compounds have shown activity against Gram-positive bacteria, suggesting potential for development as antibacterial agents.

- Neuroprotective Effects : Preliminary studies indicate that certain isoxazole derivatives may protect neuronal cells from oxidative stress.

- Analgesic Properties : There is emerging evidence that compounds in this class could serve as analgesics by modulating pain pathways.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of Trans-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The phenyl group may contribute to the compound’s binding affinity and specificity for certain targets. The overall effect depends on the specific biological context and the pathways involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. Substituent Effects on Reactivity and Conformation

- Chloromethyl vs. Fluorophenyl Groups : Compared to the fluorophenyl-substituted thiazole derivatives in , the chloromethyl group in the target compound introduces distinct electronic and steric effects. The electronegative chlorine atom may enhance electrophilicity at the methyl carbon, enabling nucleophilic substitution reactions—a feature absent in fluorophenyl-substituted analogs .

- Ring Puckering : The dihydroisoxazole ring may exhibit puckering, as described by Cremer and Pople’s parameters (). In contrast, the thiazole derivatives in adopt near-planar conformations except for one fluorophenyl group oriented perpendicularly. This difference in ring geometry could influence intermolecular interactions and solubility .

B. Crystallographic Properties

*Inferred from analogous systems. The presence of two independent molecules in the thiazole derivatives () suggests greater conformational flexibility compared to the target compound, which may adopt a single dominant conformation due to steric constraints from the phenyl and chloromethyl groups .

Biological Activity

Trans-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, drawing from various research findings.

Synthesis of this compound

The synthesis of this compound typically involves the cycloaddition reactions of nitrile oxides with alkenes or alkynes. The nitrile oxides can be generated in situ from aldoximes, leading to the formation of isoxazole derivatives. The specific reaction conditions and reagents used can significantly influence the yield and purity of the final product .

Reaction Mechanism

- Generation of Nitrile Oxide : Aldoximes are treated with a suitable reagent (e.g., a base) to generate nitrile oxides.

- Cycloaddition : The generated nitrile oxide undergoes a [3 + 2] cycloaddition with alkenes or alkynes to form the isoxazole ring.

- Chloromethylation : The chloromethyl group is introduced during the synthesis process, often through a chloromethylating agent.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that derivatives of isoxazoles exhibit significant activity against various bacterial strains and fungi. For instance, compounds with similar structures have been documented to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent research has suggested potential anticancer activity for this compound. In vitro studies demonstrate that certain isoxazole derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This effect is attributed to their ability to interact with specific cellular targets involved in cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits. They have been shown to modulate neurotransmitter systems and exhibit protective effects against neurotoxic agents, which could be beneficial in conditions like Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various isoxazole derivatives, this compound was tested against a panel of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted to assess the anticancer properties of this compound. The compound exhibited IC50 values ranging from 10 to 20 µM against various cancer cell lines, indicating significant cytotoxicity and potential for further development as an anticancer drug .

Q & A

Q. What are the standard synthetic routes for preparing trans-5-(chloromethyl)-4-methyl-3-phenyl-4,5-dihydroisoxazole?

The compound is typically synthesized via [3+2] cycloaddition between nitrile oxides (e.g., benzonitrile N-oxide) and substituted alkenes. For example, in situ-generated nitrile oxides react with nitroalkenes under reflux conditions, followed by purification via recrystallization or column chromatography . Modifications of this method, such as using hydroxylamine derivatives with chalcones, can also yield dihydroisoxazole scaffolds .

Q. What purification techniques are recommended for isolating this compound?

After synthesis, the product is isolated using solvent evaporation under reduced pressure, followed by filtration and recrystallization from ethanol or methanol. Column chromatography with silica gel (eluted with ethyl acetate/hexane mixtures) is effective for removing unreacted nitroalkenes or byproducts .

Q. What safety precautions are critical when handling chloromethyl-containing compounds?

Due to the carcinogenicity and volatility of chloromethyl groups, strict safety protocols are required:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store in airtight, corrosion-resistant containers in cool, dry, well-ventilated areas away from ignition sources .

Advanced Research Questions

Q. How is the regiochemical outcome of [3+2] cycloaddition reactions confirmed for dihydroisoxazole derivatives?

Regiochemistry is validated through X-ray crystallography to resolve atomic positions and NMR spectroscopy (e.g., comparing H and C chemical shifts to known isomers). For example, the H NMR spin system of the C5-substituted isomer differs from C4-substituted analogues in coupling constants and splitting patterns .

Q. How can computational methods elucidate the reaction mechanism and transition states in dihydroisoxazole synthesis?

Density Functional Theory (DFT) calculations at the M06-2X/6-31G(d) level with polarizable continuum models (PCM) are used to analyze transition-state geometries and electronic interactions. These studies reveal that the nitrile oxide's electrophilic terminal oxygen drives regioselective attack on the nitroalkene’s β-carbon .

Q. How are Cremer-Pople parameters applied to analyze the puckering conformation of the dihydroisoxazole ring?

The Cremer-Pople method defines ring puckering via amplitude () and phase () coordinates derived from atomic displacements perpendicular to a least-squares mean plane. X-ray crystallography data processed with software like SHELX refines these parameters, distinguishing between envelope, twist, or boat conformations .

Q. How do researchers resolve contradictions in reported regiochemical outcomes for similar dihydroisoxazoles?

Discrepancies are resolved by cross-validating experimental data (X-ray, NMR) with computational models. For example, DFT-calculated H NMR chemical shifts can be compared to experimental spectra to confirm the dominant regioisomer .

Q. What role does SHELX software play in structural refinement of dihydroisoxazole derivatives?

SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) enable high-resolution crystallographic analysis. They are particularly useful for handling twinned data or pseudosymmetry in heterocyclic systems, ensuring accurate bond-length and angle determinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.